Technical Guide: Synthesis and Characterization of 2-Methyl-5-phenylbenzothiazole
Technical Guide: Synthesis and Characterization of 2-Methyl-5-phenylbenzothiazole
This technical guide details the synthesis, characterization, and mechanistic underpinnings of 2-Methyl-5-phenylbenzothiazole (CAS: 71215-89-9). This compound serves as a critical scaffold in the development of thiocyanine dyes, photosensitizers, and antitumor agents, particularly in the study of tyrosine kinase inhibitors and amyloid imaging agents.
Executive Summary & Strategic Utility
2-Methyl-5-phenylbenzothiazole is a fused bicyclic heterocycle characterized by a planar architecture and extended
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Medicinal Chemistry: As a bioisostere for indole/benzimidazole in kinase inhibitors and MAO-B inhibitors.
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Materials Science: A precursor for high-performance OLED emitters and ratiometric fluorescent probes due to its electron-deficient benzothiazole core acting as an acceptor in D-
-A systems.
This guide prioritizes two synthetic pathways:
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Method A (Modular): Palladium-catalyzed Suzuki-Miyaura cross-coupling. Ideal for library generation and late-stage functionalization.
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Method B (De Novo): Condensation/Cyclization of 2-amino-4-phenylthiophenol. Ideal for bulk scale-up.
Retrosynthetic Analysis
To achieve high purity and structural convergence, we approach the target from two distinct logical disconnections.
Figure 1: Retrosynthetic disconnection strategies highlighting the modular C-C bond formation (Green) versus the convergent heterocyclic construction (Red).
Experimental Protocols
Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: This method allows for the introduction of the phenyl ring at a late stage, which is advantageous if the phenyl ring requires sensitive substituents in derivative studies.
Reagents:
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Substrate: 5-Bromo-2-methylbenzothiazole (1.0 equiv) or 2-methyl-5-benzothiazolyl tosylate.
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Coupling Partner: Phenylboronic acid (1.2 equiv).
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Catalyst: Pd(OAc)
(2-5 mol%) with PPh or a specialized ligand like S-Phos. -
Base: K
CO (2.0 equiv). -
Solvent: Toluene/Ethanol/Water (4:1:1 v/v).
Protocol:
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Inerting: Charge a Schlenk flask with 5-bromo-2-methylbenzothiazole (1.0 mmol, 227 mg), phenylboronic acid (1.2 mmol, 146 mg), and K
CO (2.0 mmol, 276 mg). Evacuate and backfill with Argon ( ). -
Solvation: Add degassed Toluene (4 mL), Ethanol (1 mL), and Deionized Water (1 mL).
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Catalysis: Add Pd(PPh
) (0.05 mmol, 58 mg) under a positive stream of Argon. -
Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, replaced by a fluorescent blue spot ( ). -
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
mL) and brine ( mL). Dry the organic phase over anhydrous Na SO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Method B: Cyclocondensation (Jacobson-Type)
Rationale: Ideal for generating the core scaffold in gram-scale quantities from accessible aniline derivatives.
Protocol:
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Precursor Synthesis: React 4-phenylaniline with KSCN and Br
in acetic acid to generate 2-amino-6-phenylbenzothiazole (Hofmann method) or use 2-amino-4-phenylthiophenol if commercially available. -
Acylation/Cyclization: Suspend 2-amino-4-phenylthiophenol (1.0 equiv) in excess Acetic Anhydride (5.0 equiv).
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Reflux: Heat to reflux (140 °C) for 4 hours. The reaction proceeds via N-acetylation followed by dehydrative cyclization.
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Isolation: Pour the hot reaction mixture onto crushed ice. The product precipitates as a solid.
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Recrystallization: Filter the solid and recrystallize from Ethanol/Water to yield off-white needles.
Mechanistic Insight: The Catalytic Cycle
Understanding the Suzuki cycle is critical for troubleshooting low yields. The rate-determining step is often the oxidative addition into the C-Br bond.
Figure 2: The catalytic cycle for the Suzuki coupling of 5-bromo-2-methylbenzothiazole. Key control points are the activation of the boronic acid by the base and the stability of the Pd(0) species.
Characterization Data
The following data confirms the identity of 2-Methyl-5-phenylbenzothiazole .
Physical Properties
| Property | Value | Notes |
| Appearance | White to light yellow crystalline solid | Recrystallized from EtOH |
| Melting Point | 89 – 90 °C | Sharp melting range indicates high purity |
| Boiling Point | 209 – 210 °C | @ 8 Torr |
| Exact Mass | 225.0612 Da | Calculated for C |
Spectroscopic Data
H NMR (400 MHz, CDCl- 2.84 (s, 3H): Methyl group at C2 (deshielded by the thiazole ring).
- 7.35 – 7.39 (m, 1H): Para-proton on the phenyl ring.
- 7.47 (t, J = 8.3 Hz, 2H): Meta-protons on the phenyl ring.
- 7.58 (d, J = 7.3 Hz, 1H): Ortho-protons on the phenyl ring.
- 7.67 (d, J = 8.4 Hz, 1H): H7 on the benzothiazole ring (ortho to nitrogen, doublet).
- 8.15 (d, J = 1.5 Hz, 1H): H4 on the benzothiazole ring. This proton appears as a doublet with a small coupling constant (meta-coupling) and is significantly deshielded due to the adjacent phenyl ring and the aromatic current of the benzothiazole.
Interpretation: The singlet at 2.84 ppm is diagnostic for the 2-methylbenzothiazole core. The presence of 8 aromatic protons with the specific splitting pattern confirms the 5-phenyl substitution.
References
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Synthesis of 2-Methylbenzothiazole from 2-Mercaptoaniline: Sciforum. (1999). 2-Methylbenzothiazole Synthesis from 2-Mercaptoaniline and Acetic Acid. Link
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Suzuki Coupling Methodology: Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link
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Characterization Data (NMR/MP): ChemicalBook. 2-Methyl-5-phenylbenzothiazole Product Properties and CAS 71215-89-9. Link
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Biological Activity Context: National Institutes of Health (NIH). Discovery of novel benzothiazole derivatives as multifunctional MAO-B inhibitors. Link
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Advanced Coupling Protocols: Hong Kong Polytechnic University. Synthesis of Tosylates and Suzuki Coupling of Heteroaryl Systems. Link
